molecular formula C9H9Cl2NO2 B11958494 (2,6-dichlorophenyl) N,N-dimethylcarbamate CAS No. 14863-58-2

(2,6-dichlorophenyl) N,N-dimethylcarbamate

Cat. No.: B11958494
CAS No.: 14863-58-2
M. Wt: 234.08 g/mol
InChI Key: PODABAYUBTVRCG-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl) N,N-dimethylcarbamate is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.084 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dichlorophenyl) N,N-dimethylcarbamate typically involves the reaction of 2,6-dichlorophenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dichlorophenyl) N,N-dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

(2,6-Dichlorophenyl) N,N-dimethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of (2,6-dichlorophenyl) N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, (2,6-dichlorophenyl) N,N-dimethylcarbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the dimethylcarbamate group. This unique structure contributes to its distinct chemical and biological properties.

Properties

CAS No.

14863-58-2

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

(2,6-dichlorophenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C9H9Cl2NO2/c1-12(2)9(13)14-8-6(10)4-3-5-7(8)11/h3-5H,1-2H3

InChI Key

PODABAYUBTVRCG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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